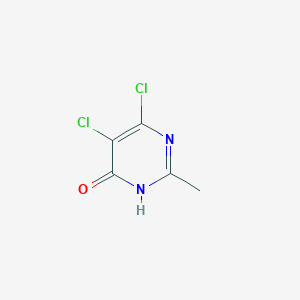

5,6-Dichloro-2-methyl-4-pyrimidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQPBCZFPWRAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547840 | |

| Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32265-50-2 | |

| Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-2-methyl-4-pyrimidinol is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to engage in various biological interactions. The presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring of this compound offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological targets.

This technical guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, with a focus on practical applications for researchers in the field.

Physicochemical and Structural Properties

This compound, with the molecular formula C₅H₄Cl₂N₂O, possesses a molecular weight of approximately 179.01 g/mol . A key characteristic of this and other hydroxypyrimidines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-pyrimidinol form and its tautomeric 5,6-dichloro-2-methylpyrimidin-4(3H)-one form. This equilibrium is crucial as it influences the compound's reactivity and spectroscopic properties. The pyrimidinone form often predominates, which should be considered when planning synthetic transformations and interpreting analytical data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32265-50-2 | N/A |

| Molecular Formula | C₅H₄Cl₂N₂O | N/A |

| Molecular Weight | 179.01 | N/A |

| Melting Point | 249 - 251 °C | [1] |

| Appearance | Solid (predicted) | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound is 2-methyl-4,5,6-trihydroxypyrimidine. The chlorination can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 2-methyl-4,5,6-trihydroxypyrimidine.

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Isolation: The solid product that precipitates out of the aqueous solution can be collected by vacuum filtration.

-

Purification: The crude product should be washed with cold water to remove any remaining acids. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the pure this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR:

-

A singlet corresponding to the methyl protons at the C2 position, likely in the range of δ 2.3-2.6 ppm.

-

A broad singlet corresponding to the N-H proton of the pyrimidinone tautomer, the chemical shift of which would be concentration and solvent dependent.

-

A signal for the hydroxyl proton of the pyrimidinol tautomer, which may be observed depending on the solvent and temperature.

¹³C NMR:

-

A signal for the methyl carbon.

-

Signals for the pyrimidine ring carbons, with the chemical shifts influenced by the chlorine, oxygen, and nitrogen substituents. The carbonyl carbon of the pyrimidinone tautomer would likely appear in the range of δ 160-170 ppm.

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the pyrimidinone tautomer.

-

A strong C=O stretching band around 1650-1700 cm⁻¹ for the pyrimidinone tautomer.

-

C-Cl stretching vibrations in the fingerprint region.

-

O-H stretching for the pyrimidinol tautomer.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the presence of the two chlorine atoms and the hydroxyl/oxo group. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for the introduction of a wide variety of functional groups. This makes the compound a valuable intermediate for the synthesis of more complex molecules.

Given the established importance of the pyrimidine core in pharmaceuticals, this compound is a promising starting point for the development of novel therapeutic agents. Its derivatives could be explored for a range of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer applications.

Safety and Handling

Detailed safety information for this compound is not available. However, based on data for structurally similar dichloropyrimidines, it should be handled with care. It is advisable to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the reactive nature of its functional groups make it a valuable tool for the creation of diverse molecular architectures. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in the development of new chemical entities with therapeutic applications.

References

[1] 5,6-dichloro-2-methylpyrimidin-4-ol | 32265-50-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/TR/en/product/keyorganics/key187620399]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 5,6-Dichloro-2-methyl-4-pyrimidinol: Focus on Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Foundational Physicochemical Data

5,6-Dichloro-2-methyl-4-pyrimidinol: Current State of Knowledge

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. While data for structurally related pyrimidine derivatives exist, direct extrapolation is scientifically unsound due to the profound influence of substituent positioning on intermolecular forces.

| Compound Information | |

| IUPAC Name | 5,6-dichloro-2-methylpyrimidin-4-ol |

| CAS Number | 32265-50-2 |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.01 g/mol |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of this compound suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules.[4][5] The determination of its melting and boiling points is, therefore, a critical first step in unlocking its synthetic and therapeutic potential.

The Principle and Practice of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making melting point determination a powerful tool for purity assessment.[6][7]

Capillary Method: The Pharmacopeial Standard

The capillary method is the most widely recognized and standardized technique for melting point determination.[8]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the sample begins to melt (onset of melting) and completely liquefies (complete melting) are recorded.[9][10]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity.[10][11]

-

Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[8]

-

Press the open end of a capillary tube into the powder multiple times.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm.[10][11]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

For an unknown compound, a rapid preliminary determination with a fast heating rate (e.g., 10-15 °C/minute) can be performed to find an approximate melting range.[12]

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.

-

Use a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]

-

-

Data Recording:

Causality and Trustworthiness: A slow, controlled heating rate is paramount for accuracy. If heating is too rapid, the temperature of the heating block will rise faster than the sample can absorb heat, leading to a delayed and artificially broad melting range.[8] Repeating the measurement at least twice ensures reproducibility and builds confidence in the obtained data.[9]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14]

Principle: As the sample melts, it absorbs heat (an endothermic process). The DSC instrument detects this heat absorption and plots it against temperature, resulting in a peak. The onset and peak temperatures of this endotherm correspond to the melting process.[15][16]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically to prevent any loss of sample due to sublimation.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/minute) under an inert atmosphere (e.g., nitrogen).[17]

-

The temperature program should scan a range that fully encompasses the expected melting point.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting transition.

-

The onset temperature of the peak is typically taken as the melting point for a pure substance.

-

The area under the peak is proportional to the enthalpy of fusion (ΔHfus), another important thermodynamic property.

-

Causality and Trustworthiness: DSC offers high precision and can provide more information than the capillary method, such as the enthalpy of fusion and the detection of polymorphic transitions.[15][17] The method is self-validating through the use of certified reference standards (e.g., indium) for temperature and enthalpy calibration.

The Challenge and Methodology of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19] For a solid compound like this compound, determining a boiling point is contingent on the compound's thermal stability. If the compound melts and forms a stable liquid, its boiling point can be determined. However, many complex organic molecules decompose at temperatures below their boiling point.

Distillation Method (for Macroscale Quantities)

If a sufficient quantity of the compound is available (typically >5 mL) and it is thermally stable, simple distillation is a reliable method.[19][20]

Principle: The liquid is heated to its boiling point, the vapor is allowed to rise and surround a thermometer bulb, and then it is condensed back into a liquid in a separate receiver. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.[18][21]

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Place the sample and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[20]

-

-

Measurement:

-

Heat the flask gently.

-

Observe the condensation ring of the vapor rising up the apparatus.

-

When the vapor surrounds the thermometer bulb and a steady temperature is observed while condensate is actively dripping into the receiver, this temperature is the boiling point.[20][21]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Microscale Methods (for Small Quantities)

For small quantities or for a preliminary assessment, micro-boiling point determination is more appropriate.

Principle (Siwoloboff Method): A small sample tube is heated in a bath alongside a thermometer. An inverted, sealed capillary tube is placed in the sample. As the liquid is heated, trapped air expands and escapes. Upon reaching the boiling point, the sample vapor fills the capillary. As the apparatus cools slightly, the vapor pressure drops, and liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point.[22]

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of the sample (a few milliliters) into a small test tube or fusion tube.

-

Create a small, inverted capillary by sealing one end of a standard capillary tube. Place this inverted capillary (sealed end up) into the sample liquid.[20]

-

Attach the sample tube to a thermometer.

-

-

Measurement:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the bath to cool slowly.

-

Record the temperature at the exact moment the stream of bubbles stops and liquid begins to be drawn into the inverted capillary. This is the boiling point.[22]

-

Caption: Workflow for Micro-Boiling Point Determination.

Significance in Drug Development

The determination of melting and boiling points is a cornerstone of the physicochemical characterization of any active pharmaceutical ingredient (API).[23][24]

-

Identity and Purity: A sharp, well-defined melting point is a primary indicator of the purity of a crystalline substance.[6][7] It serves as a fundamental quality control parameter.

-

Formulation Development: The melting point influences the choice of formulation strategies. For example, a low melting point may preclude certain high-temperature manufacturing processes.[25] It is also a critical parameter in the development of amorphous solid dispersions, a common strategy for enhancing the solubility of poorly soluble drugs.[26]

-

Stability and Storage: The thermal stability of a compound, which can be inferred from its melting and decomposition behavior, dictates its required storage conditions and shelf-life.

-

Bioavailability: While not a direct measure, the melting point is related to the crystal lattice energy of a solid. Higher melting points often correlate with lower solubility, which can impact the dissolution rate and, consequently, the bioavailability of the drug.[25][27]

Conclusion

While the melting and boiling points of this compound are currently undetermined, this guide provides the robust, validated, and scientifically sound methodologies required for their precise measurement. For researchers and drug development professionals, the application of these standard protocols is not merely a data-gathering exercise. It is a foundational step in the comprehensive characterization of a new chemical entity, ensuring data integrity, enabling informed decisions in the development pipeline, and ultimately, contributing to the creation of safe and effective medicines. The principles of careful sample preparation, controlled experimental conditions, and meticulous observation are the cornerstones of generating trustworthy and reproducible physicochemical data.

References

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

API Characterization. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved from [Link]

-

Simple Distillation and Boiling Point Determination. (n.d.). Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Boiling Point Determination. (n.d.). chemconnections.org. Retrieved from [Link]

-

Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

-

Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved from [Link]

-

Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved from [Link]

-

How Does DSC Measure Melting Point (Tm)? (2024, May 21). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

API Physical & Chemical Characterization. (n.d.). CD Formulation. Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PubMed Central. Retrieved from [Link]

-

Distillation and Boiling Points. (n.d.). PennState. Retrieved from [Link]

-

Physicochemical properties of active pharmaceutical ingredients (APIs). (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.). Retrieved from [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

-

Drug melting point: Significance and symbolism. (n.d.). Retrieved from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2024, July 23). GeeksforGeeks. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Pyrimidine- Definition, Properties, Structure, Uses. (2023, August 3). Microbe Notes. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved from [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017, May 26). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. growingscience.com [growingscience.com]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. resolvemass.ca [resolvemass.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. Differential scanning calorimetry [cureffi.org]

- 16. m.youtube.com [m.youtube.com]

- 17. scielo.br [scielo.br]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chemconnections.org [chemconnections.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. cdn.juniata.edu [cdn.juniata.edu]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 25. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Drug melting point: Significance and symbolism [wisdomlib.org]

Solubility of 5,6-Dichloro-2-methyl-4-pyrimidinol in organic solvents

An In-Depth Technical Guide to the Solubility of 5,6-Dichloro-2-methyl-4-pyrimidinol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the molecular factors governing its solubility, present a predictive solubility profile in a range of common organic solvents, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrimidine. The pyrimidine scaffold is a key heterocycle in numerous FDA-approved drugs, and understanding the physicochemical properties of its derivatives is paramount for successful drug design and development. Solubility, in particular, dictates the feasibility of a compound's progression through the development pipeline. Poor solubility can lead to significant challenges, including low absorption, inadequate in vivo exposure, and complex formulation requirements.

This guide serves as a senior-level resource, moving beyond simple data presentation to explain the causal relationships between molecular structure, solvent properties, and dissolution. By understanding these fundamentals, researchers can make informed decisions about solvent selection for reactions, crystallizations, and the preparation of stock solutions for biological screening.

Molecular Structure and Predicted Solubility Behavior

The solubility of a molecule is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. Let's dissect the structure of this compound to understand its anticipated behavior.

-

Pyrimidine Core: A polar heterocyclic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.

-

Hydroxyl Group (-OH): The C4-hydroxyl group makes the molecule a pyrimidinol. This group is a strong hydrogen bond donor and acceptor, significantly increasing polarity and favoring interactions with protic solvents (e.g., alcohols). It's important to note the potential for keto-enol tautomerism, where the hydrogen moves from the oxygen to one of the ring nitrogens, forming a pyrimidone. This equilibrium can be solvent-dependent and affects the molecule's interaction profile.

-

Dichloro-Substituents (-Cl): The two chlorine atoms at the C5 and C6 positions are electronegative, adding polar character to the molecule. However, they are not hydrogen bond donors. Their presence increases the overall molecular weight and can contribute to crystal lattice energy, potentially decreasing solubility.

-

Methyl Group (-CH₃): The C2-methyl group is a nonpolar, hydrophobic moiety. It slightly decreases the overall polarity of the molecule.

Overall Prediction: The molecule presents a balance of polar (hydroxyl, nitrogens, chlorines) and nonpolar (methyl, aromatic ring) features. This amphiphilic nature suggests moderate solubility in a broad range of solvents.

-

High Solubility Expected in: Polar protic solvents (like methanol, ethanol) due to strong hydrogen bonding, and polar aprotic solvents (like DMSO, DMF) that can accept hydrogen bonds and have high dielectric constants.

-

Moderate Solubility Expected in: Solvents of intermediate polarity like acetone or ethyl acetate.

-

Low Solubility Expected in: Nonpolar solvents like hexane or toluene, where the polar interactions of the pyrimidinol core cannot be satisfied.

Quantitative Solubility Profile

While specific experimental data for this exact isomer is not widely published, we can construct a representative solubility table based on data from structurally similar pyrimidine derivatives and the chemical principles outlined above.[1][2] This table serves as a practical guide for solvent selection.

Table 1: Representative Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Rationale for Prediction |

| Polar Protic | Methanol | 32.7 | 10 - 50 | Excellent H-bond donor/acceptor capabilities. |

| Ethanol | 24.5 | 5 - 25 | Good H-bond donor/acceptor, slightly less polar than methanol. | |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | 47.0 | > 100 | High polarity, strong H-bond acceptor. Often used for stock solutions. |

| DMF (Dimethylformamide) | 37.0 | > 100 | High polarity, strong H-bond acceptor. | |

| Acetone | 20.7 | 5 - 15 | Intermediate polarity, H-bond acceptor. | |

| Acetonitrile | 37.5 | 2 - 10 | High polarity but a weaker H-bond acceptor. | |

| Ethers | THF (Tetrahydrofuran) | 7.6 | 1 - 5 | Moderate polarity, H-bond acceptor. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | < 1 | Limited ability to solvate the polar functional groups. |

| Nonpolar | Toluene | 2.4 | < 0.1 | Mismatch in polarity, unable to disrupt crystal lattice. |

| Hexane | 1.9 | < 0.1 | Strong mismatch in polarity. |

Key Factors Influencing Solubility

The Effect of Temperature

The dissolution of a solid is a thermodynamic process. For most compounds, it is an endothermic process (requires energy to break the crystal lattice), meaning solubility increases with temperature, as predicted by the van 't Hoff equation.[3][4] This is a critical parameter to manipulate during recrystallization for purification. However, this relationship must be determined empirically, as exothermic dissolutions, while less common, do occur.[3]

Crystalline State: Amorphous vs. Crystalline

The solid-state form of a compound has a profound impact on its measured solubility.

-

Crystalline Solids: Molecules are arranged in a highly ordered, repeating lattice. This structure is thermodynamically stable and requires significant energy to break, resulting in lower apparent solubility.

-

Amorphous Solids: Molecules lack long-range order. This state is less stable and requires less energy to dissolve, leading to higher apparent solubility.[5][6]

It is crucial to recognize that high-throughput solubility methods, which often involve rapid precipitation from a DMSO stock, typically measure the solubility of an amorphous or metastable crystalline form (kinetic solubility).[5] In contrast, methods allowing for long equilibration times measure the true equilibrium or thermodynamic solubility of the most stable crystalline form.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the "gold standard" Shake-Flask method, which is designed to measure the true thermodynamic solubility of the most stable crystalline form of the compound.[7][8] The quantification is performed via gravimetric analysis.[9][10][11]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2.0 mL) of the selected organic solvent. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment.[7][12]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. It is critical not to disturb the solid at the bottom. To ensure no solid particulates are transferred, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Gravimetric Quantification: a. Pre-weigh a clean, dry glass vial or evaporating dish to four decimal places (Weight A). b. Dispense the collected supernatant into the pre-weighed vial. c. Evaporate the solvent completely. This can be done under a gentle stream of nitrogen, in a fume hood, or in a vacuum oven at a temperature well below the compound's melting point. d. Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. e. Weigh the vial containing the dried solute (Weight B). Repeat the drying and weighing process until a constant weight is achieved.[9][10]

-

Calculation: The solubility is calculated as follows:

-

Mass of dissolved solid = Weight B - Weight A

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

-

Visualized Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Protocol: Kinetic Solubility Screening

In early drug discovery, speed is essential. Kinetic solubility assays are designed to quickly rank compounds. This method uses a UV-Vis plate reader for rapid quantification.[6][13]

Step-by-Step Methodology

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Calibration Curve: Create a series of standards by diluting the DMSO stock solution in the chosen organic solvent. These standards should cover the expected solubility range.

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate. Then, add the chosen organic solvent (e.g., 198 µL) to each well to achieve the final desired concentration. This rapid addition often causes the compound to precipitate if the concentration exceeds its kinetic solubility.

-

Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Removal (Optional but Recommended): Use a filter plate to separate the supernatant from any precipitate. This step improves accuracy by removing light scattering from solid particles.

-

UV-Vis Measurement: Read the absorbance of the standards and the samples in the supernatant plate at the compound's λ_max (the wavelength of maximum absorbance).

-

Calculation: Use the calibration curve to determine the concentration of the dissolved compound in the sample wells. This value represents the kinetic solubility.

Visualized Workflow: Kinetic Solubility

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property dictated by its balanced polar and nonpolar structural elements. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol, with poor solubility in nonpolar media. This guide has provided the theoretical framework to understand these behaviors and offered two robust, validated protocols for its experimental determination. For lead optimization and formulation, determining the thermodynamic solubility via the shake-flask method is essential. For rapid screening of compound libraries, a high-throughput kinetic assay provides invaluable, directionally correct data. A thorough understanding and application of these principles and methods are indispensable for advancing compounds through the drug discovery and development process.

References

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Baluja, S. et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

-

Al-Soufi, W. et al. Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]

-

Bevan, C. D., & Lloyd, R. S. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

ResearchGate. Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]

-

Avdeef, A. et al. Perspectives in solubility measurement and interpretation. National Institutes of Health. [Link]

-

PubChem. 4,6-Dichloro-2-methyl-5-nitropyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility & Henry's law constants for chlorinated compounds in water. [Link]

-

Chemsrc. 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2. [Link]

-

Di Donato, M. et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. [Link]

-

Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

-

Shakeel, F. et al. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. [Link]

-

Santa Monica College. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

-

Broholm, K., & Feenstra, S. Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. mdpi.com [mdpi.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5,6-Dichloro-2-methyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-Dichloro-2-methyl-4-pyrimidinol. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of NMR spectroscopy and extensive data from analogous substituted pyrimidine structures to offer a robust, predictive interpretation. This guide is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this compound, a key heterocyclic scaffold of interest in medicinal chemistry and materials science.

The pyrimidine core is a fundamental building block in numerous biologically active molecules, and a thorough understanding of its spectroscopic properties is paramount for efficient drug discovery and development. This guide explains the causal relationships between the molecular structure of this compound and its predicted NMR spectral features, providing a scientifically grounded framework for its characterization.

Molecular Structure and Predicted NMR Resonances

The structure of this compound, with the IUPAC numbering scheme for the pyrimidine ring, is presented below. The presence of electron-withdrawing chloro groups, an electron-donating methyl group, and a hydroxyl group significantly influences the electron density distribution within the ring, leading to distinct chemical shifts for the constituent protons and carbons.

Figure 2: Workflow for NMR sample preparation.

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial. [1][2][3]2. Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of polar organic compounds and its high boiling point. [1][2]Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. [3]If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette. [3]4. Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be adjusted based on the specific instrument and sample concentration.

Figure 3: General workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width (SW): Approximately 15 ppm, centered around 7.5 ppm.

-

Acquisition Time (AQ): Typically 2-4 seconds. [4][5]* Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio. [6] ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width (SW): Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time (AQ): Around 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. [6]

Conclusion

This technical guide provides a scientifically grounded prediction of the ¹H and ¹³C NMR spectral data for this compound. By analyzing the electronic effects of the substituents and drawing parallels with structurally related compounds, a reliable set of expected chemical shifts has been established. The detailed experimental protocols for sample preparation and data acquisition offer a robust framework for researchers to obtain high-quality NMR spectra of this and similar molecules. This predictive analysis serves as a valuable tool for the initial characterization and subsequent structural confirmation of this compound in various research and development settings.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 1 H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b , CDCl . 3. Retrieved from [Link]

-

Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]

-

MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. r-nmr.eu [r-nmr.eu]

Mass spectrometry fragmentation pattern of 5,6-Dichloro-2-methyl-4-pyrimidinol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5,6-Dichloro-2-methyl-4-pyrimidinol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the structural backbone of nucleosides and are integral to numerous biological processes.[1] Due to their wide range of pharmacological activities, pyrimidine derivatives are a major focus in drug discovery and development. The precise structural characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Its ability to provide detailed information on molecular weight and fragmentation pathways is invaluable for confirming chemical structures and identifying related substances in complex matrices.

This guide offers a comprehensive analysis of the mass spectrometric behavior of this compound. We will delve into its ionization characteristics and predictable fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The discussion is grounded in established fragmentation mechanisms of heterocyclic and halogenated compounds, providing researchers with the expertise to interpret mass spectra of this and structurally related molecules.

Molecular Structure and Isotopic Signature

The structure of this compound features a pyrimidine ring substituted with two chlorine atoms, a methyl group, and a hydroxyl group. The compound can exist in tautomeric forms: the -ol form (4-pyrimidinol) and the -one form (4-pyrimidinone). This tautomerism can influence its fragmentation behavior, particularly the propensity for neutral losses like carbon monoxide (CO).

A defining characteristic in the mass spectrum of this compound is the isotopic pattern conferred by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive isotopic cluster for the molecular ion (and any chlorine-containing fragments) with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in an analyte.[4]

Chemical Structure of this compound (and its tautomer)

-

IUPAC Name: 5,6-dichloro-2-methylpyrimidin-4-ol

-

Molecular Formula: C₅H₄Cl₂N₂O

-

Monoisotopic Mass: 177.9701 Da

Electron Ionization (EI) Mass Spectrometry

Under standard 70 eV EI conditions, the molecule is ionized to form a radical cation (M⁺•), which is an odd-electron species.[5] The subsequent fragmentation is driven by the high internal energy of this ion, leading to a series of predictable bond cleavages and rearrangements.

Primary Fragmentation Pathways under EI

-

Loss of a Chlorine Radical (•Cl): A common initial fragmentation for halogenated compounds is the homolytic cleavage of a carbon-halogen bond. The loss of a chlorine radical (³⁵Cl) results in an even-electron cation at [M-35]⁺.

-

Loss of a Methyl Radical (•CH₃): The methyl group at the C2 position can be lost as a radical, leading to a fragment at [M-15]⁺.

-

Loss of Carbon Monoxide (CO): From the pyrimidinone tautomer, a characteristic loss of a stable neutral molecule like CO is highly probable. This results in a fragment at [M-28]⁺•.

-

Ring Cleavage - Loss of HCN: Pyrimidine rings are known to undergo cleavage with the elimination of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺•.[1]

These primary fragments can undergo further sequential losses to generate the full fragmentation pattern observed in the mass spectrum.

Visualizing EI Fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which are even-electron species.[6] Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer reveals structural information.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation likely occurs on one of the ring nitrogen atoms. The fragmentation of the resulting [M+H]⁺ ion (m/z 179/181/183) is characterized by the loss of stable, neutral molecules.

-

Loss of Hydrogen Chloride (HCl): A facile elimination of HCl is a common pathway for protonated chlorinated compounds, leading to a fragment at [M+H-HCl]⁺.

-

Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO from the protonated pyrimidinone tautomer is expected, giving the [M+H-CO]⁺ fragment.

-

Sequential Losses: A prominent pathway often involves the sequential loss of both CO and HCl.

Visualizing ESI/[M+H]⁺ Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions and neutral losses for this compound. The m/z values correspond to the ions containing two ³⁵Cl isotopes where applicable.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| EI | 178 (M⁺•) | 143 | •Cl | [C₅H₄ClN₂O]⁺ |

| 163 | •CH₃ | [C₄HCl₂N₂O]⁺ | ||

| 150 | CO | [C₄H₄Cl₂N₂]⁺• | ||

| 151 | HCN | [C₄H₃Cl₂NO]⁺• | ||

| ESI (+) | 179 ([M+H]⁺) | 143 | HCl | [C₅H₃ClN₂O]⁺ |

| 151 | CO | [C₄H₅Cl₂N₂]⁺ | ||

| 115 | HCl + CO | [C₄H₄ClN₂]⁺ |

Experimental Protocol: A Self-Validating Approach

To ensure reliable and reproducible data, the following protocols are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable for thermally stable and volatile compounds.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Full scan mode.

-

-

Validation Check: Confirm the presence of the characteristic 9:6:1 isotopic cluster for the molecular ion and chlorine-containing fragments.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is ideal for less volatile compounds and provides high sensitivity and specificity.

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol/water (50:50).

-

LC Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Data Acquisition:

-

Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion (m/z 179/181/183).

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 179) and apply collision energy (e.g., ramped 10-40 eV) to generate a product ion spectrum.[1]

-

-

-

Validation Check: The product ion spectrum should contain fragments corresponding to the predicted neutral losses (HCl, CO).

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and informative. Under EI, fragmentation is initiated by the loss of chlorine or methyl radicals, followed by ring cleavage or loss of CO. In ESI-MS/MS, the protonated molecule fragments via the facile loss of stable neutrals like HCl and CO. The unmistakable isotopic signature from the two chlorine atoms serves as a crucial confirmation of elemental composition. A thorough understanding of these fragmentation pathways, as detailed in this guide, provides scientists with a robust framework for the structural elucidation and confident identification of this and related pyrimidine derivatives in various research and development settings.

References

- BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Gomez, A., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-7.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ResearchGate. (Date not available). Mass spectrometry of halogen-containing organic compounds.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.

- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- University of Colorado Boulder. (Date not available). Fragmentation Mechanisms - Intro to Mass Spectrometry.

Sources

A Technical Guide to Investigating the Biological Activity of 5,6-Dichloro-2-methyl-4-pyrimidinol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically vital therapeutics.[1][2] This guide introduces 5,6-Dichloro-2-methyl-4-pyrimidinol, a compound of significant interest due to its unique substitution pattern on this "privileged scaffold."[1] Given the vast therapeutic potential of pyrimidine derivatives—ranging from anticancer to antimicrobial agents—a systematic investigation into this specific molecule is warranted.[3][4] This document provides a comprehensive, technically-grounded framework for the elucidation of its potential biological activities. It is structured not as a review of existing data, but as a forward-looking, expert-driven research plan. We will detail a logical, multi-stage workflow, from initial in silico target hypothesis generation to rigorous in vitro validation and mechanism of action studies, providing field-proven experimental protocols and data interpretation strategies for each phase.

Introduction: The Pyrimidine Scaffold and the Opportunity of this compound

The six-membered heterocyclic pyrimidine ring is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil, which are essential for the storage and transfer of genetic information.[5][6] Its inherent biocompatibility and versatile chemical nature have made it a highly successful scaffold in drug discovery.[1] The arrangement of its two nitrogen atoms at positions 1 and 3 facilitates critical hydrogen bonding with biological targets, while the ring's amenability to substitution allows for the precise tuning of pharmacological properties.[1]

This has led to a wide spectrum of approved drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][7] A particularly fruitful area has been the development of protein kinase inhibitors for oncology, where the pyrimidine core can mimic the adenine ring of ATP, enabling potent and selective inhibition of key signaling pathways dysregulated in cancer.[8][9][10][11]

The compound this compound presents a unique combination of features:

-

Dichlorination at the 5 and 6 positions: This halogenation can significantly modulate the electronic properties of the ring and provide vectors for further chemical modification. Dichloropyrimidine structures are recognized as essential building blocks for various biologically active molecules, including antiviral and anticancer agents.[12]

-

Methyl group at the 2-position: This small alkyl group can influence solubility and steric interactions within a target's binding pocket.

-

Hydroxyl group (pyrimidinol tautomer) at the 4-position: This group can act as a crucial hydrogen bond donor or acceptor, critical for target engagement.

Despite the promise of its constituent parts, a survey of the scientific literature reveals a notable absence of biological data for this specific compound. This guide, therefore, serves as a complete roadmap for its initial biological characterization.

Part 1: In Silico Profiling and Target Hypothesis Generation

To prioritize experimental resources effectively, a computational approach is the logical first step. This phase aims to generate testable hypotheses regarding the compound's potential biological targets.

Rationale for Computational Screening

In silico methods leverage the compound's structure to predict its interactions with known biological targets. This allows for a rational selection of initial assays, moving from a broad, unbiased screen to a focused, hypothesis-driven investigation.

Proposed In Silico Workflow

A sequential, multi-step computational analysis is proposed to build a robust target profile for this compound.

Caption: Proposed workflow for in silico target identification.

Data Presentation: Hypothetical Target Profile

The results of the in silico analysis should be consolidated into a clear, actionable table.

| Predicted Target Class | Specific Example | Prediction Score/Rationale | Proposed Action |

| Protein Kinase | EGFR, Src, CDK2 | High similarity scores from target prediction models. Dichloropyrimidines are known kinase inhibitor scaffolds. | Proceed to in vitro kinase inhibition assay. |

| Dihydrofolate Reductase | Human DHFR | Structural alerts and similarity to known antifolates. | Low priority; consider as secondary screen. |

| Viral Polymerase | HCV NS5B | Similarity to known antiviral pyrimidine derivatives. | Defer pending primary screening results. |

Part 2: In Vitro Experimental Validation

This phase translates the computational hypotheses into tangible experimental data, focusing first on broad phenotypic effects and then on specific target-based activity.

Section 2.1: Cell-Based Phenotypic Screening

Rationale & Causality: An initial screen for anti-proliferative activity provides a rapid and cost-effective assessment of the compound's general cytotoxic or cytostatic potential. A positive result in this assay is a strong justification for dedicating resources to more complex, target-specific assays. The assay's principle relies on the fact that only metabolically active, viable cells can reduce the MTT tetrazolium salt into a colored formazan product.[13][14]

Protocol: MTT Cell Viability Assay This protocol is designed to assess the effect of this compound on the viability of a panel of human cancer cell lines.

-

Cell Seeding:

-

Culture a panel of selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) to ~80% confluency.

-

Trypsinize and resuspend cells to create a single-cell suspension.

-

Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[15]

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

-

Add 1 µL of each compound dilution to the respective wells (in triplicate). Include DMSO-only wells as a vehicle control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.[15]

-

Incubate for 4 hours at 37°C, allowing viable cells to form purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15]

-

Incubate overnight at 37°C in a humidified atmosphere.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Presentation: Hypothetical GI₅₀ Values

| Cell Line | Tissue of Origin | GI₅₀ (µM) for this compound |

| A549 | Lung Carcinoma | 5.2 ± 0.4 |

| MCF-7 | Breast Carcinoma | 8.9 ± 0.7 |

| HCT116 | Colon Carcinoma | 2.1 ± 0.3 |

Section 2.2: Primary Biochemical Assays (Target-Based)

Rationale & Causality: Based on the strong precedent for pyrimidines as kinase inhibitors, a direct biochemical assay is the logical next step to validate the primary hypothesis from the in silico screen.[8][9][16] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[17][18][19] The amount of light generated is directly proportional to the ADP produced, and thus inversely proportional to the inhibitory activity of the compound.[19]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a reaction buffer appropriate for the target kinase (e.g., EGFR).

-

Prepare ATP and substrate (e.g., a specific peptide) solutions at 2x the final desired concentration in the reaction buffer. The ATP concentration should be near the Kₘ of the kinase to ensure sensitive detection of competitive inhibitors.

-

Prepare a 2x solution of the target kinase in reaction buffer.

-

Perform a serial dilution of this compound in DMSO, then dilute further into the reaction buffer.

-

-

Kinase Reaction (in a 384-well plate):

-

Add 2.5 µL of the test compound dilution to the appropriate wells.

-

Add 2.5 µL of the 2x kinase solution to all wells except negative controls.

-

Initiate the reaction by adding 5 µL of the 2x ATP/substrate solution. The final reaction volume is 10 µL.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Generation:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]

-

Incubate for 40 minutes at room temperature.[20]

-

Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[18]

-

Incubate for 30-60 minutes at room temperature.[20]

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Data Presentation: Hypothetical IC₅₀ Values

| Target Kinase | IC₅₀ (µM) for this compound |

| EGFR | 0.85 ± 0.12 |

| Src | 4.6 ± 0.5 |

| CDK2 | > 50 |

Part 3: Mechanism of Action (MoA) Elucidation

Confirming that the compound interacts with its intended target within a cellular environment and modulates the expected signaling pathway is critical.

Proposed MoA Workflow

Caption: Workflow for validating the cellular mechanism of action.

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale & Causality: CETSA is a powerful technique for verifying target engagement in a physiological context.[21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[23][24] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization, providing strong evidence of binding.[22]

-

Cell Treatment:

-

Culture cells (e.g., A549, which has high EGFR expression) to confluency.

-

Treat cells with the test compound (e.g., 10x the GI₅₀ concentration) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Challenge:

-

Harvest the treated cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[25]

-

-

Detection:

-

Analyze the amount of soluble target protein (e.g., EGFR) in the supernatant of each sample using Western Blotting.

-

Protocol: Western Blotting for Signaling Pathway Analysis

Rationale & Causality: If this compound inhibits a kinase like EGFR, it should decrease the phosphorylation of its known downstream substrates.[26] Western blotting allows for the specific detection of both the total and phosphorylated forms of these proteins, providing a direct readout of the compound's effect on the signaling cascade.[27][28][29][30]

-

Sample Preparation:

-

Seed A549 cells and grow to ~80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat cells with various concentrations of the test compound or vehicle for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway.

-

Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.[29]

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.[28]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream protein (e.g., phospho-ERK) or total protein (e.g., total ERK) or a loading control (e.g., GAPDH).[29]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry can be used to quantify changes in phosphorylation relative to total protein and the loading control.

-

Visualization: Hypothetical Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, robust, and scientifically rigorous workflow for the initial biological characterization of this compound. By integrating computational predictions with validated biochemical and cell-based assays, this research plan is designed to efficiently identify and confirm the compound's primary biological activity and mechanism of action. Positive findings, particularly the confirmation of a potent and selective kinase inhibitory profile, would establish this compound as a valuable lead structure for further medicinal chemistry optimization and preclinical development.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2023). Archiv der Pharmazie. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

-

REVIEW ON PYRIMIDINE. (n.d.). IRJMETS. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved from [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI. Retrieved from [Link]

-

CETSA. (n.d.). Retrieved from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchtrend.net [researchtrend.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. irjmets.com [irjmets.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wjarr.com [wjarr.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]